3-[1-(2,3-dimethoxyphenyl)-2-nitroethyl]-1H-indole
Overview
Description
3-[1-(2,3-dimethoxyphenyl)-2-nitroethyl]-1H-indole is an organic compound with the molecular formula C18H18N2O4. This compound is part of the indole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Mechanism of Action
Target of Action
It’s worth noting that indole derivatives have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Indole derivatives, in general, are known to interact with their targets and cause various changes, leading to a range of biological activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Indole derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Preparation Methods
The synthesis of 3-[1-(2,3-dimethoxyphenyl)-2-nitroethyl]-1H-indole involves several steps. One common method includes the reaction of 2,3-dimethoxybenzaldehyde with nitromethane to form 2,3-dimethoxy-β-nitrostyrene. This intermediate is then subjected to a cyclization reaction with indole in the presence of a base to yield the final product . Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
3-[1-(2,3-dimethoxyphenyl)-2-nitroethyl]-1H-indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro and carbonyl derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of 3-[1-(2,3-dimethoxyphenyl)-2-aminoethyl]-1H-indole.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and electrophiles like halogens for substitution reactions. Major products formed from these reactions include nitro, amino, and halogenated derivatives of the original compound.
Scientific Research Applications
3-[1-(2,3-dimethoxyphenyl)-2-nitroethyl]-1H-indole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic effects in various diseases.
Comparison with Similar Compounds
3-[1-(2,3-dimethoxyphenyl)-2-nitroethyl]-1H-indole can be compared with other similar compounds such as:
3-[1-(3,4-dimethoxyphenyl)-2-nitroethyl]-1H-indole: This compound has a similar structure but with different substitution patterns on the phenyl ring, leading to variations in its chemical and biological properties.
3-[1-(2,3-dimethoxyphenyl)-2-aminoethyl]-1H-indole:
3-[1-(2,3-dimethoxyphenyl)-2-haloethyl]-1H-indole: Halogenated derivatives that show distinct chemical behavior and biological activities
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting effects on its reactivity and applications.
Properties
IUPAC Name |
3-[1-(2,3-dimethoxyphenyl)-2-nitroethyl]-1H-indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-23-17-9-5-7-13(18(17)24-2)15(11-20(21)22)14-10-19-16-8-4-3-6-12(14)16/h3-10,15,19H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSSRNEAHPFPSJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(C[N+](=O)[O-])C2=CNC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00392210 | |
Record name | 3-[1-(2,3-Dimethoxyphenyl)-2-nitroethyl]-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00392210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33723-32-9 | |
Record name | 3-[1-(2,3-Dimethoxyphenyl)-2-nitroethyl]-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00392210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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